Ladostigil Tartrate

Übersicht

Beschreibung

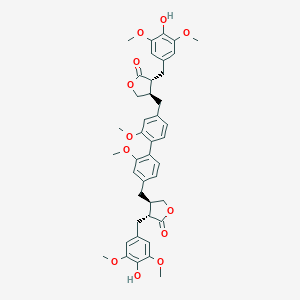

Ladostigil is a novel pharmacological agent that has been designed to address neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. It is a dual-function inhibitor of both monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are enzymes involved in neurotransmitter metabolism and neural signaling, respectively. The drug exhibits neuroprotective and antioxidant activities, which are effective at concentrations lower than those required for enzyme inhibition. This suggests that ladostigil may have therapeutic benefits in conditions characterized by oxidative stress and inflammatory processes, such as Alzheimer's disease .

Synthesis Analysis

Ladostigil's synthesis involves the combination of pharmacophores from known drugs, such as the carbamate cholinesterase inhibitor rivastigmine and the MAO-B inhibitor rasagiline. The synthesis process has been further refined through biocatalysis, using engineered enzymes such as Candida glabrata ketoreductase 1 (CgKR1), which offers a promising route for the asymmetric synthesis of ladostigil intermediates with high enantioselectivity and yield .

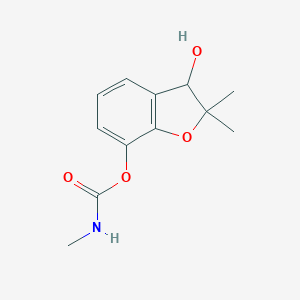

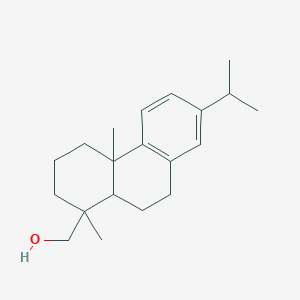

Molecular Structure Analysis

The molecular structure of ladostigil combines elements from its parent compounds, rivastigmine and rasagiline, into a single molecule. This bifunctional design allows ladostigil to exert its dual inhibitory action on both AChE and MAO enzymes. The R-isomer of ladostigil, known as TV3326, and its S-isomer, TV3279, differ in their MAO inhibitory activity, with the R-isomer having a significant inhibitory effect on both MAO-A and MAO-B .

Chemical Reactions Analysis

Ladostigil's chemical activity is characterized by its ability to inhibit key enzymes involved in neurotransmitter degradation. It inhibits hippocampal and striatal MAO-A and B activities by more than 90%, and striatal ChE activity by approximately 50%. These inhibitory actions result in increased levels of neurotransmitters such as dopamine and serotonin in the brain, which are crucial for maintaining cognitive function and combating neurodegenerative diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of ladostigil contribute to its neuroprotective effects. It has been shown to increase cell viability by enhancing the activity of antioxidant enzymes such as catalase and glutathione reductase, and by reducing the production of reactive oxygen species in neuroblastoma cells exposed to oxidative stress. Additionally, ladostigil upregulates mRNA levels of several antioxidant enzymes, indicating its potential to modulate oxidative stress responses in the brain .

Case Studies and Clinical Relevance

Ladostigil has been evaluated in various animal models to assess its therapeutic potential. In aged rats, ladostigil prevented age-related glial activation and spatial memory deficits, suggesting that early treatment could slow disease progression in Alzheimer's disease . It also showed neuroprotective effects against hydrogen peroxide-mediated cytotoxicity and was found to regulate the translation and processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease pathology . Furthermore, ladostigil has been shown to reverse behavioral and neurochemical effects induced by prenatal stress in rats, indicating its potential in treating comorbid conditions of dementia and depression . In a rat model of Alzheimer's disease induced by streptozotocin, ladostigil prevented gliosis, oxidative-nitrative stress, and memory deficits, supporting its role in combating early-stage Alzheimer's disease .

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Cognitive Enhancement Properties

Ladostigil Tartrate demonstrates significant neuroprotective and cognitive enhancement properties. It has been shown to be effective in Alzheimer's disease treatment due to its dual action as an acetylcholine-butyrylcholineesterase and monoamine oxidase (MAO)-A and -B inhibitor. This dual action is particularly beneficial for dementia with co-morbid extrapyramidal disorders and depression (Weinreb et al., 2012). Additionally, Ladostigil has shown potential in preventing age-related glial activation and spatial memory deficits, making it a promising candidate for addressing cognitive impairments in aging populations (Weinstock et al., 2011).

Antidepressant and Anxiolytic Effects

Studies have also highlighted the antidepressant and anxiolytic effects of Ladostigil. It has been observed to reduce anxiogenic and depressive-like behavior, particularly in prenatally stressed rats, showcasing its potential in addressing mood disorders (Poltyrev et al., 2005).

Impact on Gene Expression and Microglial Morphology

Research indicates that Ladostigil impacts gene expression and microglial morphology in various brain regions, which are crucial in memory regulation. It modulates gene expression related to calcium homeostasis, ion channels, and synaptic function, contributing to its neuroprotective capabilities (Linial et al., 2020).

Potential for Alzheimer's Disease Treatment

The multifunctional properties of Ladostigil make it a potential candidate for Alzheimer's disease treatment. Its ability to regulate amyloid precursor protein processing and activate key signaling pathways provides a theoretical basis for its therapeutic efficacy in Alzheimer's disease (Weinreb et al., 2008).

Impact on Oxidative Stress and Inflammation

Ladostigil has demonstrated a capacity to address oxidative stress and inflammation, which are pivotal factors in neurodegenerative diseases. It significantly reduces oxidative stress and microglial activation, indicating its usefulness in conditions where oxidative stress and inflammatory processes are present (Shoham et al., 2007).

Zukünftige Richtungen

Ladostigil was initially developed for Alzheimer’s disease but later changed to an indication of mild cognitive impairment (MCI) . In a Phase 2 study, Ladostigil missed its primary endpoint, but trended in the direction of a treatment benefit . Treatment benefits were reported on MRI and select cognitive tests . These results were formally published in Neurology .

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*15-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVBVAJMQZMJN-OGOSNNLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ladostigil Tartrate | |

CAS RN |

209394-46-7 | |

| Record name | Ladostigil Tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl-methyl-carbamic acid (R)-3-prop-2-ynylaminoindan-5-yl ester, (2R,3R)- 2,3-dihydroxy-succinic acid. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LADOSTIGIL TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J1346C51H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)

![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)

![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)